(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
Overview
Description
An inhibitor of SERINE ENDOPEPTIDASES. Acts as an alkylating agent and is known to interfere with the translation process.
Mechanism of Action
Target of Action
TLCK hydrochloride, also known as (S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride or simply TLCK, is an irreversible inhibitor of trypsin and many trypsin-like serine proteases . It specifically targets the histidine-46 residue located in the active site of these enzymes .
Mode of Action
TLCK hydrochloride acts by alkylating the histidine-46 residue in the active site of trypsin and trypsin-like serine proteases . This alkylation process inhibits the activity of these enzymes, preventing them from carrying out their normal function .
Biochemical Pathways
TLCK hydrochloride plays a crucial role in cell death mechanisms upstream of mitochondrial demise . In a model of glutamate toxicity in HT-22 cells, TLCK hydrochloride was found to inhibit mitochondrial damage and cell death . This suggests that TLCK-sensitive serine proteases play a significant role in programmed cell death (PCD) pathways, particularly those induced by oxidative stress .
Pharmacokinetics
It is known that tlck hydrochloride is soluble in water . Stock solutions of 10 mM can be prepared in 1 mM HCl, pH 3.0 or in buffer at pH # 6.0 .
Result of Action
The inhibition of trypsin-like serine proteases by TLCK hydrochloride leads to a protective effect against oxytosis-induced mitochondrial damage and cell death . This includes preventing mitochondrial morphology alterations, the impairment of the mitochondrial membrane potential, ATP depletion, and lipid peroxidation induced by glutamate .
Action Environment
TLCK hydrochloride is stable for at least two years when stored desiccated at -20°C . Solutions of tlck hydrochloride are very unstable above ph 60 at 25°C, with about 48% decomposing in about 5 minutes at pH 90 . Therefore, the pH and temperature of the environment significantly influence the action, efficacy, and stability of TLCK hydrochloride .
Biochemical Analysis
Biochemical Properties
TLCK hydrochloride is an irreversible inhibitor of trypsin and trypsin-like serine proteases . It works by alkylating the histidine-46 residue located in the active site of the enzyme . This inhibitory action does not extend to trypsinogen nor complexes of trypsin-inhibitor such as trypsin-benzamidine .
Cellular Effects
In a model of glutamate toxicity in HT-22 cells, TLCK hydrochloride was found to inhibit mitochondrial damage and cell death . It prevented mitochondrial morphology alterations, the impairment of the mitochondrial membrane potential, and ATP depletion . Moreover, lipid peroxidation induced by glutamate was completely abolished .
Molecular Mechanism
The molecular mechanism of TLCK hydrochloride involves the inhibition of serine proteases. It alkylates the histidine-46 residue located in the active site of the enzyme, thereby inhibiting its function . This action is irreversible and does not affect trypsinogen nor complexes of trypsin-inhibitor such as trypsin-benzamidine .
Temporal Effects in Laboratory Settings
TLCK hydrochloride is reported to be stable for at least two years when stored desiccated at -20°C . Solutions of TLCK hydrochloride are very unstable above pH 6.0 at 25°C, with about 48% decomposing in about 5 minutes at pH 9.0 .
Metabolic Pathways
Given its role as an inhibitor of serine proteases, it likely interacts with enzymes and cofactors within proteolytic pathways .
Transport and Distribution
Due to its hydrophobic nature and relatively low molecular weight, it is likely to penetrate the plasma membrane and act within the cell .
Subcellular Localization
Given its role as an inhibitor of serine proteases, it is likely to be found wherever these enzymes are present within the cell .
Properties
IUPAC Name |
N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S.ClH/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16;/h5-8,13,17H,2-4,9-10,16H2,1H3;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCUZWYIPBUQBD-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045807 | |
Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4272-74-6, 4238-41-9 | |
Record name | Nα-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4272-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosyl-L-lysine chloromethylketone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N-[5-amino-1-(chloroacetyl)pentyl]-p-toluenesulphonamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-N-(7-amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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